molecular formula C17H18N2O5 B13735689 2',5'-Diethoxy-4'-nitrobenzanilide CAS No. 135-41-1

2',5'-Diethoxy-4'-nitrobenzanilide

Cat. No.: B13735689
CAS No.: 135-41-1
M. Wt: 330.33 g/mol
InChI Key: BNPJJUAYGVZHHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Diethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-diethoxybenzanilide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of 2’,5’-Diethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large-scale reactors and precise temperature control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Diethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

      Products: 2’,5’-Diethoxy-4’-aminobenzanilide

  • Substitution:

      Reagents: Halogenating agents (e.g., Chlorine, Bromine)

      Conditions: Room temperature, solvent (e.g., Dichloromethane)

      Products: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic medium

    Reduction: Hydrogen gas, Palladium on carbon (Pd/C) catalyst

    Substitution: Halogenating agents (e.g., Chlorine, Bromine), solvents (e.g., Dichloromethane)

Major Products:

    Reduction: 2’,5’-Diethoxy-4’-aminobenzanilide

    Substitution: Halogenated derivatives of 2’,5’-Diethoxy-4’-nitrobenzanilide

Scientific Research Applications

2’,5’-Diethoxy-4’-nitrobenzanilide is utilized in various scientific research fields, including:

  • Chemistry:

    • Used as a precursor in the synthesis of other organic compounds.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine:

    • Explored for its potential therapeutic applications in drug development.
  • Industry:

Mechanism of Action

The mechanism of action of 2’,5’-Diethoxy-4’-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The nitro group on the compound can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 2’,5’-Dibutoxy-4’-nitrobenzanilide
  • 2’,5’-Dichloro-4’-nitrobenzanilide
  • 2’,4-Dimethyl-4’-nitrobenzanilide
  • 4’,5’-Dichloro-2’-methyl-3-nitrobenzanilide

Comparison: 2’,5’-Diethoxy-4’-nitrobenzanilide is unique due to the presence of ethoxy groups at the 2’ and 5’ positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2’,5’-Dibutoxy-4’-nitrobenzanilide and 2’,5’-Dichloro-4’-nitrobenzanilide, the ethoxy groups provide different steric and electronic effects, leading to variations in their chemical and biological properties .

Properties

CAS No.

135-41-1

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

N-(2,5-diethoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C17H18N2O5/c1-3-23-15-11-14(19(21)22)16(24-4-2)10-13(15)18-17(20)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,18,20)

InChI Key

BNPJJUAYGVZHHG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+](=O)[O-]

Origin of Product

United States

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